molecular formula C13H15NO B099965 1-Cinnamoylpyrrolidine CAS No. 19202-21-2

1-Cinnamoylpyrrolidine

Cat. No. B099965
CAS RN: 19202-21-2
M. Wt: 201.26 g/mol
InChI Key: JSIGICUAXLIURX-CMDGGOBGSA-N
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Description

1-Cinnamoylpyrrolidine is an amide that has been found in P. taiwanense and has antiplatelet and DNA-cleaving activities . It inhibits arachidonic acid- or collagen-induced aggregation of isolated washed rabbit platelets .


Synthesis Analysis

The synthesis of 1-Cinnamoylpyrrolidine involves the use of Piper caninum, a plant species, from which a crude extract is prepared .


Molecular Structure Analysis

The molecular formula of 1-Cinnamoylpyrrolidine is C13H15NO . Its formal name is (2E)-3-phenyl-1-(1-pyrrolidinyl)-2-propen-1-one . The InChi Code is InChI=1S/C13H15NO/c15-13(14-10-4-5-11-14)9-8-12-6-2-1-3-7-12/h1-3,6-9H,4-5,10-11H2/b9-8+ .


Chemical Reactions Analysis

1-Cinnamoylpyrrolidine has been found to cleave DNA in a cell-free DNA strand scission assay in the presence, but not absence, of copper ions .


Physical And Chemical Properties Analysis

1-Cinnamoylpyrrolidine is a solid substance . It is soluble in acetone, chloroform, dichloromethane, DMSO, and ethyl acetate . Its molecular weight is 201.3 .

Scientific Research Applications

Plant Growth Regulation

  • A Novel Plant Growth Regulator from Pholiota lubrica : This study discovered new compounds, including 1-cinnamoylpyrrolidine, from the edible mushroom Pholiota lubrica. These compounds showed potential as plant growth regulators, with some inhibiting and others promoting the growth of lettuce (Ridwan et al., 2018).

Anti-Bacterial and Cytotoxic Activities

  • Cinnamic Acid Derivatives from Welsh Onion (Allium fistulosum) : This research highlighted the significance of cinnamic acids, which include derivatives like 1-cinnamoylpyrrolidine. These compounds were evaluated for their antibacterial and cytotoxic properties (Zolfaghari et al., 2020).

Anti-Cancer Potential

  • Cinnamic Acid Derivatives as Anticancer Agents : This review emphasized the underutilization of cinnamic acid derivatives like 1-cinnamoylpyrrolidine in anticancer research. It compiled literature on the synthesis and biological evaluation of these compounds as potential antitumor agents (De et al., 2011).

Corrosion Inhibition

  • Development of Novel Acidizing Inhibitors for Carbon Steel Corrosion : This study investigated the inhibitive action of compounds including 1-cinnamoylpyrrolidine against corrosion of carbon steel in acidic environments. The findings indicated significant inhibition efficiency, making these compounds valuable in industrial applications (Priya et al., 2008).

Drug Solubility and Dissolution Improvement

  • Multicomponent Cyclodextrin System for Improvement of Solubility and Dissolution Rate of Poorly Water Soluble Drug : This research explored the interaction of 1-cinnamoylpyrrolidine with other compounds to enhance the solubility and dissolution rates of certain drugs, demonstrating its potential in pharmaceutical applications (Patel & Hirlekar, 2018).

Anti-Platelet Aggregation Activity

  • Amides with Anti-Platelet Aggregation Activity from Piper taiwanense : A study that isolated 1-cinnamoylpyrrolidine from Piper taiwanense, finding that it exhibited inhibitory activity of platelet aggregation, which is significant for potential therapeutic applications in cardiovascular diseases (Chen et al., 2007).

properties

IUPAC Name

(E)-3-phenyl-1-pyrrolidin-1-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c15-13(14-10-4-5-11-14)9-8-12-6-2-1-3-7-12/h1-3,6-9H,4-5,10-11H2/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIGICUAXLIURX-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701260488
Record name (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701260488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cinnamoylpyrrolidine

CAS RN

52438-21-8
Record name (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52438-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701260488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
L Zhang, J Zhang, H Fang, Q Wang, W Xu - Bioorganic & medicinal …, 2006 - Elsevier
A series of new cinnamoyl pyrrolidine derivatives have been synthesized based on the l-hydroxyproline scaffold and inhibiting activities on gelatinase (MMP-2 and -9) and APN were …
Number of citations: 30 www.sciencedirect.com
JJ Chen, SW Wang, CL Chen, YH Kuo… - Chemistry of natural …, 2017 - Springer
A new amide, pipertaiwanamide (1), has been isolated from the aerial part of Piper taiwanense, together with four known compounds, taiwanamide A (2), taiwanamide B (3), 1-…
Number of citations: 4 link.springer.com
IS Chen, YC Chen, CH Liao - Fitoterapia, 2007 - Elsevier
Three new amides, taiwanamides AC (1–3), and two known amides, 1-cinnamoylpyrrolidine (4) and 1-(m-methoxycinnamoyl)pyrrolide (5), have been isolated from the stem of Piper …
Number of citations: 19 www.sciencedirect.com
J Ma, SH Jones, SM Hecht - Bioorganic & medicinal chemistry, 2004 - Elsevier
… [33], [34] Compound 3, a colorless amorphous powder, was identified as 1-cinnamoylpyrrolidine through the comparison of mass spectra and 1D NMR correlation with literature values.[…
Number of citations: 36 www.sciencedirect.com
OD Tyagi, AK Prasad, J Wengel, PM Boll… - Acta Chemica …, 1995 - researchgate.net
… lancifolin D (7) and an alkaloid, 1cinnamoylpyrrolidine (2). The earlier proposed structure of … -6(2H)-one] (I) and 1-cinnamoylpyrrolidine (2)8 from the dichloromethane extract of stems. In …
Number of citations: 23 www.researchgate.net
J Fang, J Xie, Y Shao, F Qian - Chinese Traditional and …, 1994 - pesquisa.bvsalud.org
Objective To study the chemcial constituents in the root and stem of Piper laetispicum. Methods Compounds were separated and purified by silica gel column. Their structures were …
Number of citations: 2 pesquisa.bvsalud.org
BL Zhao, DM Du - Tetrahedron: Asymmetry, 2014 - Elsevier
… -dione (dimendone) 1 and 1-cinnamoylpyrrolidine-2,5-dione 2a… the Michael acceptor, we chose 1-cinnamoylpyrrolidine-2,5-… -dione (dimendone) 1 and 1-cinnamoylpyrrolidine-2,5-dione …
Number of citations: 23 www.sciencedirect.com
CC Cai, MC Yan, H Xie, SL Pan - The American Journal of Chinese …, 2011 - World Scientific
… A number of these phytochemicals have been extracted from Piper plants including 1-cinnamoylpyrrolidine (1), 4, 5-dihydropiperlonguminine (2), futoamide (3), d-seamin (4), …
Number of citations: 7 www.worldscientific.com
G Fang, H Wang, C Zheng, L Pan… - Organic & Biomolecular …, 2021 - pubs.rsc.org
… However, the reaction could only yield trace amounts of the product under both reaction conditions when 1-cinnamoylpyrrolidine was used as the electrophilic reagent. The absolute …
Number of citations: 1 pubs.rsc.org
D Kowalczyk, Ł Albrecht - Tetrahedron Letters, 2018 - Elsevier
… Recently, Zhao and Du demonstrated a facile route to this group of compounds based on the reaction between 1,3-dicarbonyl compounds and 1-cinnamoylpyrrolidine-2,5-dione …
Number of citations: 6 www.sciencedirect.com

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